1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is the Cholesterol 24-Hydroxylase (CH24H or CYP46A1) . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in regulating brain cholesterol homeostasis .
Mode of Action
This compound acts as a potent and highly selective inhibitor of CH24H . It binds to the active site of CH24H, thereby inhibiting its enzymatic activity . The X-ray crystal structure of CH24H in complex with this compound revealed a unique binding mode .
Biochemical Pathways
The inhibition of CH24H by this compound affects the cholesterol metabolism pathway in the brain . CH24H normally metabolizes cholesterol into 24S-hydroxycholesterol (24HC), which can be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, this compound reduces the levels of 24HC in the brain .
Pharmacokinetics
It has been shown to penetrate the blood-brain barrier and reduce 24hc levels in the mouse brain upon oral administration . This suggests that it has good bioavailability and can reach its target site in the brain .
Result of Action
The inhibition of CH24H by this compound leads to a reduction in the levels of 24HC in the brain . This could potentially have therapeutic implications for diseases with underlying neural hyperexcitation .
Biochemical Analysis
Biochemical Properties
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in cholesterol metabolism . The nature of these interactions includes enzyme inhibition, which can affect the metabolic pathways regulated by these enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cholesterol homeostasis and to modulate the activity of glutamate receptors, which are crucial for excitatory transmission in neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cholesterol 24-hydroxylase, inhibiting its activity and thereby reducing the levels of 24S-hydroxycholesterol in the brain . This inhibition can lead to alterations in cholesterol metabolism and associated cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. Long-term studies have indicated that prolonged exposure can lead to sustained inhibition of cholesterol 24-hydroxylase and associated metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol 24-hydroxylase without causing significant adverse effects. At higher doses, toxic effects such as neuronal excitotoxicity and disruption of glutamate uptake have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, affecting the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can influence metabolic flux and the levels of metabolites involved in cholesterol homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its inhibitory effects on cholesterol 24-hydroxylase . This distribution is crucial for its role in modulating brain cholesterol metabolism.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the endoplasmic reticulum, where cholesterol 24-hydroxylase is also found . This localization facilitates its interaction with the enzyme and subsequent inhibition of its activity. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy.
Properties
IUPAC Name |
1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQNJGGRGBTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.